molecular formula C16H20N2O5S B1349860 (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 250349-14-5

(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B1349860
CAS No.: 250349-14-5
M. Wt: 352.4 g/mol
InChI Key: BNDWQYMZOLVICH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a complex organic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a benzothiazepine ring system with various functional groups attached. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino group is a notable feature, often used in organic synthesis to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of an appropriate precursor, such as a 2-aminothiophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Boc Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of benzothiazepine derivatives with biological targets. Its structural features allow for the exploration of binding affinities and mechanisms of action with enzymes, receptors, and other biomolecules.

Medicine

In medicine, derivatives of benzothiazepine compounds have been investigated for their potential therapeutic effects. These compounds may exhibit activities such as anti-inflammatory, anti-cancer, or anti-viral properties, making them candidates for drug development.

Industry

In the industrial sector, ®-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate for various applications.

Mechanism of Action

The mechanism of action of ®-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepine: A parent compound with a similar ring structure but lacking the Boc and carboxymethyl groups.

    Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker in the treatment of cardiovascular diseases.

    Clentiazem: Another benzothiazepine derivative with similar pharmacological properties to diltiazem.

Uniqueness

®-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to the presence of the Boc protecting group and the carboxymethyl group. These functional groups provide additional sites for chemical modification and enhance the compound’s versatility in synthetic applications.

Properties

IUPAC Name

2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-16(2,3)23-15(22)17-10-9-24-12-7-5-4-6-11(12)18(14(10)21)8-13(19)20/h4-7,10H,8-9H2,1-3H3,(H,17,22)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDWQYMZOLVICH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CSC2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373202
Record name [(3R)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250349-14-5
Record name (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzothiazepine-5(2H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250349-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3R)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.